Methyl 2-[2-(4-bromophenyl)acetamido]benzoate
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Overview
Description
Methyl 2-[2-(4-bromophenyl)acetamido]benzoate is an organic compound with a complex structure that includes a bromophenyl group, an acetamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-bromophenyl)acetamido]benzoate typically involves a multi-step process. One common method includes the acylation of 4-bromophenylacetic acid with methyl 2-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-bromophenyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bromophenyl ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-[2-(4-bromophenyl)acetamido]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[2-(4-bromophenyl)acetamido]benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The bromophenyl group may play a role in binding to target proteins, while the acetamido and benzoate groups may influence the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: This compound shares a similar bromophenyl group but lacks the acetamido functionality.
Methyl-2-amino-4-bromobenzoate: This compound contains an amino group instead of the acetamido group.
Uniqueness
Methyl 2-[2-(4-bromophenyl)acetamido]benzoate is unique due to the presence of both the acetamido and benzoate ester functionalities, which may contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[2-(4-bromophenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-21-16(20)13-4-2-3-5-14(13)18-15(19)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGKSEATWVVSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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